4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
4-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, an oxazole ring, and a methoxy-substituted phenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine, typically under basic conditions.
Condensation reaction: The final step involves the condensation of the methoxy-substituted phenyl group with the oxazole-sulfonamide intermediate, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced, such as nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine
Potential medicinal applications include its use as an antimicrobial or anticancer agent, given the presence of the sulfonamide group, which is known for its biological activity.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxazole ring may interact with nucleic acids or proteins, disrupting their normal function. The methoxy and hydroxyl groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds with similar structural complexity but different functional groups.
Uniqueness
4-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group, an oxazole ring, and a methoxy-substituted phenyl group. This combination imparts distinct chemical properties and potential biological activities not found in simpler compounds like dichloroaniline or steviol glycosides.
Properties
Molecular Formula |
C18H17N3O5S |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H17N3O5S/c1-12-10-17(20-26-12)21-27(23,24)15-8-6-14(7-9-15)19-11-13-4-3-5-16(25-2)18(13)22/h3-11,22H,1-2H3,(H,20,21) |
InChI Key |
ALNUPNKXHYMYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
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